![molecular formula C13H9NO2 B11891412 3-Cyano-4-methyl-1-naphthoic acid](/img/structure/B11891412.png)
3-Cyano-4-methyl-1-naphthoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyano-4-methyl-1-naphthoic acid is a derivative of naphthoic acid, characterized by the presence of a cyano group (-CN) and a methyl group (-CH3) attached to the naphthalene ring. Naphthoic acids are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-4-methyl-1-naphthoic acid typically involves the cyanoacetylation of 4-methyl-1-naphthoic acid. This process can be carried out using various methods, including:
Neat Methods: Direct treatment of 4-methyl-1-naphthoic acid with cyanoacetylating agents without solvents at room temperature.
Industrial Production Methods: Industrial production often employs optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Cyano-4-methyl-1-naphthoic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding naphthoquinones under oxidative conditions.
Reduction: Reduction of the cyano group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions on the naphthalene ring, facilitated by the electron-withdrawing cyano group.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Use of electrophiles like halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted naphthoic acids.
Wissenschaftliche Forschungsanwendungen
3-Cyano-4-methyl-1-naphthoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its biological activities.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-Cyano-4-methyl-1-naphthoic acid involves its interaction with various molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The naphthalene ring can intercalate with DNA, potentially affecting gene expression and cellular functions .
Vergleich Mit ähnlichen Verbindungen
4-Methyl-1-naphthoic acid: Lacks the cyano group, making it less reactive in certain chemical reactions.
3-Cyano-1-naphthoic acid: Similar structure but different position of the cyano group, leading to different reactivity and biological activity.
4-Cyano-1-naphthoic acid: Similar structure but different position of the cyano group, affecting its chemical and biological properties
Uniqueness: 3-Cyano-4-methyl-1-naphthoic acid is unique due to the specific positioning of the cyano and methyl groups, which influence its reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C13H9NO2 |
---|---|
Molekulargewicht |
211.22 g/mol |
IUPAC-Name |
3-cyano-4-methylnaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C13H9NO2/c1-8-9(7-14)6-12(13(15)16)11-5-3-2-4-10(8)11/h2-6H,1H3,(H,15,16) |
InChI-Schlüssel |
PEXDTAQQTZSLDT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C2=CC=CC=C12)C(=O)O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.